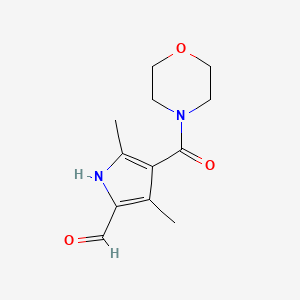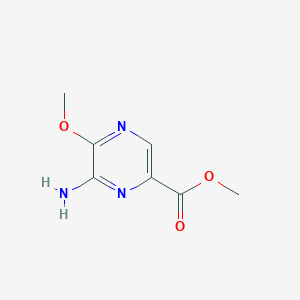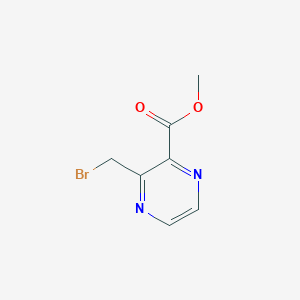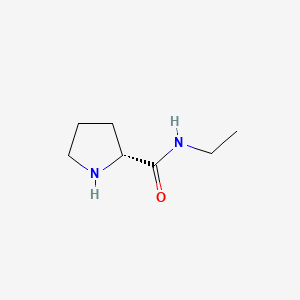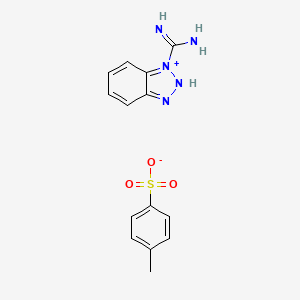
BCAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCAT is a chemical compound that has garnered attention in various scientific fields due to its unique properties and versatile applications. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and reactivity. The tosylate group in this compound enhances its solubility and reactivity, making it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BCAT can be synthesized through a multi-step process involving the reaction of benzotriazole with tosyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The resulting intermediate is then treated with an appropriate amine to form the final product .
Industrial Production Methods: Industrial production of 1-benzotriazolecarboxamidinium tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: BCAT undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions, although these are less common.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and ethanol are frequently used.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with amines can yield guanidine derivatives, while reaction with alcohols can produce ethers .
Wissenschaftliche Forschungsanwendungen
BCAT has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-benzotriazolecarboxamidinium tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. The benzotriazole moiety stabilizes the intermediate species, facilitating the reaction. This compound can also interact with various molecular targets, including enzymes and receptors, through covalent modification .
Vergleich Mit ähnlichen Verbindungen
Benzotriazole: A parent compound with similar stability and reactivity but lacking the tosylate group.
Uniqueness: BCAT is unique due to the combination of the benzotriazole and tosylate moieties, which confer both stability and reactivity. This makes it a versatile reagent in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C14H15N5O3S |
|---|---|
Molekulargewicht |
333.37 g/mol |
IUPAC-Name |
2H-benzotriazol-1-ium-1-carboximidamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
AZPBDRUPTRGILK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC2=NN[N+](=C2C=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


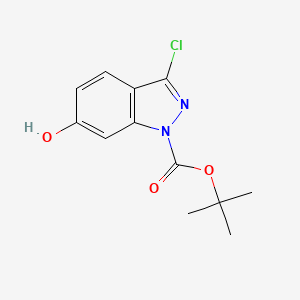

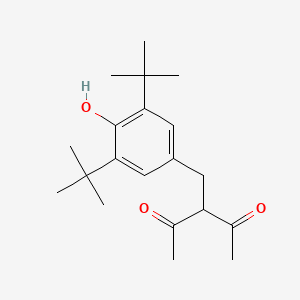

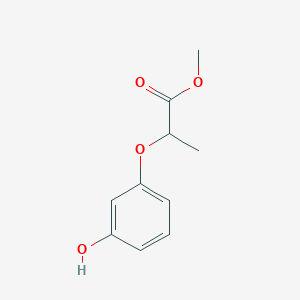
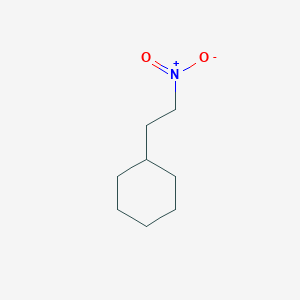
![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
![Methyl 4-[(4-tert-butylphenyl)carbamoyl]benzoate](/img/structure/B8733395.png)
